4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Overview
Description
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as MPDPH, is a chemical compound that belongs to the class of quinoline derivatives. MPDPH has been studied for its potential therapeutic applications in various medical fields.
Mechanism of Action
The exact mechanism of action of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood. However, it has been suggested that 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and cardioprotective effects.
Biochemical and physiological effects:
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. In animal models, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to improve cognitive function, reduce myocardial ischemia-reperfusion injury, and inhibit the growth of cancer cells. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its relatively simple synthesis method. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is also relatively stable and can be stored for extended periods. However, one of the limitations of using 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its limited solubility in water, which may require the use of organic solvents. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one also has a relatively short half-life, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for the study of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One potential direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in animal models and humans. Further studies are also needed to elucidate the exact mechanism of action of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and its potential therapeutic applications in various medical fields.
Scientific Research Applications
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential therapeutic applications in various medical fields, including neurology, cardiology, and oncology. In neurology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cardiology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential to reduce myocardial ischemia-reperfusion injury and improve cardiac function. In oncology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-3-13-27-23-18(9-6-10-20(23)26-2)19-14-21(25)24-22-16-8-5-4-7-15(16)11-12-17(19)22/h4-12,19H,3,13-14H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYXWOXPMIZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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